Product packaging for Sparteine monoperchlorate(Cat. No.:CAS No. 14427-91-9)

Sparteine monoperchlorate

Cat. No.: B077203
CAS No.: 14427-91-9
M. Wt: 334.84 g/mol
InChI Key: UTIRDNDBRZZPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sparteine monoperchlorate is a well-known chiral, bicyclic diamine utilized extensively in organic and organometallic chemistry as a versatile chiral base and ligand. Its primary research value lies in its ability to induce asymmetry in a wide range of synthetic transformations, most notably in the asymmetric deprotonation of prochiral ketones and the anionic polymerization of lactams. The compound functions by forming chiral complexes with alkali metals like lithium, creating a stereochemically defined environment that directs the approach of reactants, thereby leading to high enantiomeric excess in the resulting products. Beyond its classical role in synthesis, this compound and its complexes are also of significant interest in electrophysiology and biophysical research, where they are used as pharmacological tools to study specific potassium ion channels (e.g., hERG channels) and other biological membrane phenomena. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27ClN2O4 B077203 Sparteine monoperchlorate CAS No. 14427-91-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14427-91-9

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;perchloric acid

InChI

InChI=1S/C15H26N2.ClHO4/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;2-1(3,4)5/h12-15H,1-11H2;(H,2,3,4,5)

InChI Key

UTIRDNDBRZZPRN-UHFFFAOYSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OCl(=O)(=O)=O

Other CAS No.

14427-91-9

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Sparteine Monoperchlorate

Enantioselective Synthesis and Resolution of Sparteine (B1682161) and its Monoperchlorate

Accessing enantiomerically pure sparteine is paramount for its applications in asymmetric catalysis. Historically, this has been achieved through classical resolution of racemic mixtures, while modern approaches focus on asymmetric synthesis to directly produce the desired enantiomer.

The separation of a racemic mixture of sparteine or its precursors into individual enantiomers, a process known as chiral resolution, is a well-established method. libretexts.org This technique relies on the reaction of the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.orgwikipedia.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. wikipedia.org After separation, the chiral acid is removed to yield the pure enantiomers of the original base. libretexts.org

Common chiral acids used for the resolution of racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org While the direct resolution of sparteine itself has been performed, a notable modern example involves the resolution of a synthetic precursor, a sparteine surrogate. For instance, a racemic sparteine surrogate was resolved on a multi-gram scale via diastereomeric salt formation using (-)-O,O'-di-p-toluoyl-l-tartaric acid. This process yielded the diastereomeric salts, which could then be separated to provide the (-)-sparteine (B7772259) surrogate with a 93:7 enantiomeric ratio. nih.gov This strategy is critical because it provides access to either enantiomer of the surrogate, overcoming a significant limitation in the field. nih.gov

Table 1: Chiral Resolving Agents for Amine Separation

Chiral Resolving Agent Type Application Example
(-)-O,O'-di-p-toluoyl-l-tartaric acid Acid Resolution of a racemic sparteine surrogate nih.gov
(+)-Tartaric Acid Acid General resolution of racemic bases libretexts.org
(-)-Mandelic Acid Acid General resolution of racemic bases libretexts.org
(+)-Camphor-10-sulfonic acid Acid General resolution of racemic bases libretexts.org

To circumvent the inherent 50% loss of material in classical resolution, modern organic synthesis has focused on developing asymmetric routes to sparteine. These methods aim to control the stereochemistry during the synthesis, leading directly to an enantiomerically enriched product.

One concise asymmetric synthesis of natural (-)-sparteine starts from ethyl 7-iodohept-2-enoate. rsc.orgnih.gov A key step in this six-step synthesis involves a connective Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester, which establishes the crucial stereocenters of the molecule. rsc.orgnih.govyork.ac.uk Another gram-scale synthesis of (-)-sparteine was developed in ten steps, proceeding with complete diastereocontrol. whiterose.ac.uk This route also allows for access to either antipode, addressing potential long-term supply issues associated with extraction from natural sources. whiterose.ac.uk

Researchers have also developed syntheses for racemic sparteine that can potentially be adapted for asymmetric synthesis. One such route involves a Diels-Alder reaction followed by a Beckmann rearrangement. nih.gov A more recent approach utilizes a pyridine (B92270) dearomatization strategy to construct the quinolizidine (B1214090) core of sparteine from inexpensive commodity chemicals, achieving a gram-scale synthesis of (±)-sparteine in seven steps. acs.org

Isotopic Labeling and Functionalization of Sparteine Monoperchlorate Derivatives

Isotopic labeling and functionalization are key strategies for studying reaction mechanisms and creating new sparteine-based ligands with novel properties.

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a biological system. wikipedia.orgbionity.com In this process, one or more atoms in a molecule are replaced with their isotopes. musechem.com For sparteine, this can involve replacing hydrogen atoms with deuterium (B1214612) (²H). This is particularly useful for mechanistic studies in organic chemistry, where the position of the label in the products can elucidate the reaction pathway. bionity.com Deuterium labeling can also be used to create internal standards for mass spectrometry, improving the accuracy of quantitative analyses. scbt.com For example, the study of phenol (B47542) in deuterated water (D₂O) showed that hydrogen-deuterium exchange occurs readily at the hydroxyl group, demonstrating the utility of this method for probing chemical reactivity. wikipedia.org Similar principles can be applied to study the reactivity of specific protons in the sparteine molecule.

The synthesis of substituted sparteine analogues allows for the fine-tuning of the ligand's steric and electronic properties. Various synthetic routes have been explored to create these analogues. One approach involves the diastereoselective lithiation of an N-Boc-protected bispidine (a core structural component of sparteine) followed by trapping with various electrophiles. researchgate.net This method generates products with the same relative stereochemistry as the ABC rings of sparteine. researchgate.net Another strategy employs the reaction of Grignard reagents with N-acyliminium ions derived from a bispidine, which also proceeds with complete diastereoselectivity to yield analogues with the stereochemistry of the BCD rings of sparteine. researchgate.net Additionally, imino Diels-Alder reactions have been investigated as a route to sparteine analogues, leading to the first enantioselective synthesis of tricyclic diamines that are structurally equivalent to the ABC and BCD ring systems of the natural alkaloid. researchgate.net

Development and Synthesis of Sparteine Surrogates for Research Applications

A significant challenge in sparteine chemistry is that only the (-)-enantiomer is readily available from natural sources. The (+)-enantiomer is rare and expensive, which limits its use in asymmetric synthesis where either enantiomer of a ligand might be required. To address this, significant research has been devoted to the design and synthesis of "sparteine surrogates"—molecules that can functionally mimic (+)-sparteine. rsc.org

A highly successful family of (+)-sparteine surrogates has been developed that is structurally similar to (+)-sparteine but lacks the D-ring. nih.gov The most efficient synthesis of these surrogates starts from (-)-cytisine, a readily available natural product extracted from the seeds of Laburnum anagyroides. york.ac.ukrsc.org The synthesis involves a simple three-step route that can furnish gram quantities of a (+)-sparteine surrogate. rsc.org This approach leverages the inherent chirality and pre-existing bispidine framework of (-)-cytisine. york.ac.uk

These synthetic surrogates have been shown to be highly effective. In nearly all comparative studies, the use of a (+)-sparteine surrogate produced essentially equal but opposite enantioselectivity compared to (-)-sparteine. rsc.orgnih.gov Among the developed surrogates, the N-methyl-substituted version has been identified as the most versatile and useful. rsc.org The development of a gram-scale synthesis for the (-)-sparteine surrogate further ensures that both enantiomers of this valuable ligand class are now readily accessible. whiterose.ac.uk

Table 2: Key Precursors and Surrogates in Sparteine Synthesis

Compound Role Starting Material (Example) Key Advantage
(+)-Sparteine Surrogate Mimic of (+)-sparteine (-)-Cytisine york.ac.ukrsc.org Provides access to the "unnatural" enantiomeric series rsc.org
(-)-Sparteine Surrogate Mimic of (-)-sparteine Racemic surrogate via resolution nih.gov Complements the (+)-surrogate, enabling access to both enantiomers nih.gov
N-Boc bispidine Synthetic Intermediate N/A Allows for diastereoselective functionalization researchgate.net

Advances in Reaction Optimization and Scalability for this compound Synthesis

The optimization and scalability of this compound synthesis are crucial for ensuring efficient, cost-effective, and reproducible production for research and potential industrial applications. Advances in these areas focus on controlling the reaction conditions to maximize yield and purity, as well as developing processes that are amenable to larger-scale production.

Reaction Optimization:

The optimization of this compound synthesis revolves around several key parameters that influence the outcome of the crystallization process. nih.gov The goal is to achieve a high yield of the desired crystalline form with high purity.

Solvent Selection: The choice of solvent is a critical factor. An ideal solvent should provide good solubility for the sparteine free base but lower solubility for the this compound salt to facilitate crystallization. The polarity and protic/aprotic nature of the solvent can also influence the crystal habit and polymorphism.

Temperature Control: Temperature plays a significant role in both the reaction kinetics and the crystallization process. Controlling the temperature during the addition of perchloric acid can help to manage the exothermicity of the neutralization reaction. Subsequent temperature control during crystallization (e.g., controlled cooling) is essential for obtaining well-defined crystals and can affect the particle size distribution. sympatec.com

pH Control: Maintaining the appropriate pH during the reaction is crucial for selective formation of the monoperchlorate. The pH of the final mother liquor can also influence the yield and purity of the crystallized salt. researchgate.net

Seeding: The introduction of seed crystals of this compound can be a powerful technique to control the crystallization process. Seeding can induce crystallization at a desired level of supersaturation, leading to a more uniform particle size distribution and potentially a specific polymorphic form.

The following interactive data table summarizes the key parameters for the optimization of this compound synthesis.

ParameterObjectiveTypical Range/ConditionsRationale
Molar Ratio (Sparteine:HClO₄)Maximize monoperchlorate formation1:1Ensures selective protonation of one amine group.
SolventControl solubility and crystal formAlcohols (e.g., ethanol), Ethers (e.g., diethyl ether), or mixturesBalances solubility of reactants and insolubility of the product.
TemperatureControl reaction rate and crystallization0 °C to room temperature for reaction; controlled cooling for crystallizationManages exothermicity and influences crystal size and purity.
Rate of AdditionPrevent localized high concentrationsSlow, dropwise additionAvoids formation of diperchlorate and ensures homogeneity.
AgitationEnsure homogeneityModerate and consistent stirringPromotes uniform reaction and heat distribution.
SeedingControl crystal size and formIntroduction of pre-existing crystalsInduces controlled crystallization and can target a specific polymorph.

Scalability:

Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.

Heat Transfer: The neutralization reaction between sparteine and perchloric acid is exothermic. On a larger scale, efficient heat removal is critical to prevent temperature excursions that could lead to side reactions or affect the crystallization process. The reactor design must incorporate adequate cooling capacity.

Mass Transfer: Ensuring efficient mixing on a large scale is essential for maintaining homogeneity and achieving consistent reaction outcomes. The choice of agitator and mixing parameters becomes increasingly important as the reactor volume increases.

Crystallization and Isolation: The method of crystallization needs to be scalable. Cooling crystallization in a stirred-tank reactor is a common approach. The subsequent filtration and drying of the product also need to be performed using equipment suitable for larger quantities of material.

Process Control and Automation: For scalable and reproducible production, implementing process analytical technology (PAT) for real-time monitoring of critical parameters such as temperature, pH, and concentration can be highly beneficial. Automation can help to ensure consistent execution of the process steps.

The table below outlines key considerations for the scalability of this compound synthesis.

FactorLaboratory ScalePilot/Industrial ScaleKey Considerations for Scale-Up
Heat Management Natural convection, ice bathJacketed reactors with controlled cooling systemsEfficient heat removal to control exotherm.
Mixing Magnetic stirrerMechanical agitators (e.g., impeller, turbine)Ensuring homogeneity in a larger volume.
Solid Handling Manual filtration and dryingCentrifuges, filter dryersEfficient and safe handling of larger quantities of solids.
Process Control Manual monitoringAutomated control systems (PAT)Consistency, reproducibility, and safety.

Advanced Spectroscopic Characterization of Sparteine Monoperchlorate Systems

Electron Spin Resonance (ESR) Spectroscopy of Related Sparteine (B1682161) Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. wikipedia.org While direct ESR spectroscopic data for sparteine monoperchlorate radical species are not extensively available in the public domain, the theoretical principles of ESR can be applied to predict the expected spectral characteristics of a hypothetical sparteine radical cation.

The formation of a sparteine radical cation would involve the removal of an electron, likely from one of the nitrogen atoms, creating a paramagnetic center. The ESR spectrum of such a species would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). bhu.ac.in

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei within the molecule, such as ¹⁴N and ¹H. bhu.ac.in The tetracyclic cage-like structure of sparteine presents a complex environment of protons that would interact with the unpaired electron. The magnitude of the hyperfine coupling constant (a) is proportional to the spin density of the unpaired electron at the interacting nucleus.

In a hypothetical sparteine radical cation, the unpaired electron would be delocalized over the molecular framework. The resulting ESR spectrum would be expected to show a complex pattern of lines due to hyperfine coupling with the two nitrogen nuclei and the numerous protons. The analysis of this hyperfine structure would provide valuable information about the distribution of the unpaired electron within the sparteine radical.

Table 1: Theoretical ESR Parameters for a Hypothetical Sparteine Radical Cation

ParameterExpected Information
g-factorClose to 2.0023, typical for organic radicals.
Hyperfine Coupling (¹⁴N)Splitting of the ESR signal due to interaction with the two nitrogen nuclei.
Hyperfine Coupling (¹H)Complex splitting pattern due to coupling with multiple non-equivalent protons.

Mass Spectrometry (MS) and Elucidation of Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. The mass spectral analysis of sparteine and its derivatives has been investigated, providing insights into their characteristic fragmentation pathways. nih.govnih.gov While specific data for this compound is not detailed, the fragmentation would be dominated by the sparteine cation.

Under soft ionization techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed as the base peak. For sparteine (C₁₅H₂₆N₂), this would correspond to an m/z of 235. In the case of this compound, the spectrum would likely show a prominent peak for the sparteine cation at m/z 234 and its protonated form at m/z 235, with the perchlorate (B79767) anion not being observed in positive ion mode.

Electron Impact (EI) ionization, being a "harder" technique, induces more extensive fragmentation. The fragmentation of the sparteine skeleton is highly dependent on the stereochemistry of the A/B and C/D ring junctions. nih.gov The fragmentation of oxo- and alkyl-substituted sparteine derivatives has been studied, revealing characteristic cleavage patterns. nih.govnih.gov

Common fragmentation pathways for the sparteine framework involve the cleavage of the quinolizidine (B1214090) rings. For instance, the FAB mass fragmentation of oxosparteine isomers proceeds through the cleavage of two bonds in the B and C rings of the sparteine skeleton. nih.govsemanticscholar.org This can lead to the formation of characteristic fragment ions.

Table 2: Common Fragment Ions in the Mass Spectra of Sparteine and its Derivatives

m/zProposed Fragment Structure/OriginReference
235[M+H]⁺ (protonated sparteine) nih.gov
234M⁺ (sparteine molecular ion) nih.gov
221[M+H-CO]⁺ (from an oxosparteine derivative) nih.gov
138[C₉H₁₅N+H]⁺ (from cleavage of rings B and D) nih.gov
151[C₉H₁₂NO+H]⁺ (from cleavage of ring C in a lupanine skeleton) nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying the stereochemistry of chiral molecules like sparteine. rsc.orgacs.org These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org

Circular dichroism data have been recorded for a number of compounds in the sparteine series. rsc.org The CD spectra are influenced by the chromophores present in the molecule, which for sparteine and its derivatives are primarily the tertiary amine and, in some cases, N,N-dialkyl-lactam systems. rsc.org The spatial arrangement of these chromophores within the rigid tetracyclic structure of sparteine gives rise to characteristic CD signals.

A key feature in CD and ORD is the Cotton effect, which is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band of a substance. researchgate.net A positive Cotton effect is observed when the optical rotation first increases and then decreases with decreasing wavelength, while a negative Cotton effect shows the opposite behavior. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) has also been applied to study (-)-sparteine (B7772259), providing detailed information about its conformational and stereochemical features. acs.orgacs.org The experimental VCD spectra, when compared with ab initio calculations, allow for a precise assignment of the absolute configuration and the dominant solution-state conformation.

Table 3: Chiroptical Data for Sparteine and Related Alkaloids

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
Circular Dichroism (CD)Provides information on the stereochemistry of the chiral centers through the sign and magnitude of Cotton effects.The CD spectrum of this compound would be expected to be very similar to that of sparteine, as the perchlorate anion is achiral.
Optical Rotatory Dispersion (ORD)Measures the variation of optical rotation with wavelength, also revealing Cotton effects that are related to the absolute configuration of the molecule.Similar to CD, the ORD curve would be characteristic of the sparteine cation.
Vibrational Circular Dichroism (VCD)Offers detailed insight into the solution-state conformation and absolute configuration by analyzing the differential absorption of left and right circularly polarized infrared light.VCD can confirm the rigid cage-like conformation of the sparteine cation in solution.

Crystallographic and Solid State Structural Elucidation of Sparteine Monoperchlorate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the crystal and molecular structure of a compound. For sparteine (B1682161) monoperchlorate, this method has been employed to determine its atomic arrangement with high precision.

Precision Redetermination and Refinement of Crystal Structures

The crystal structure of (-)-sparteine (B7772259) monoperchlorate has been determined and refined using single-crystal X-ray diffraction data. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The unit cell parameters have been determined to be a = 11.455(3) Å, b = 13.593(4) Å, and c = 10.386(3) Å. The measured density of the crystals is 1.37 g/cm³, which is in good agreement with the calculated density of 1.373 g/cm³. The final refinement of the structure resulted in a reliability index (R-factor) of 0.059 for 1382 observed reflections, indicating a high degree of accuracy in the determined atomic positions.

Table 1: Crystallographic Data for Sparteine Monoperchlorate

ParameterValue
Chemical Formula[C₁₅H₂₇N₂]⁺[ClO₄]⁻
Formula Weight334.85 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)11.455(3)
b (Å)13.593(4)
c (Å)10.386(3)
Volume (ų)1616.5
Z4
Density (calculated) (g/cm³)1.373
Density (measured) (g/cm³)1.37
R-factor0.059

Detailed Analysis of Intermolecular Hydrogen Bonding Networks

In the crystal structure of this compound, the protonated sparteinium cation and the perchlorate (B79767) anion are linked by a significant intermolecular hydrogen bond. The proton is attached to one of the nitrogen atoms (N(1)) of the sparteine moiety. This protonated nitrogen atom acts as a hydrogen bond donor, forming a hydrogen bond with an oxygen atom of the perchlorate anion. The N(1)-H···O(1) hydrogen bond has a length of 2.87 Å, which is indicative of a moderately strong interaction. This hydrogen bonding is a key feature that stabilizes the crystal packing. The perchlorate ion is otherwise well-separated from the cation, with the closest Cl···H contact being 2.89 Å.

Investigation of Polymorphism and Crystal Packing Dynamics

To date, there is no evidence in the literature to suggest that this compound exhibits polymorphism, which is the ability of a substance to crystallize in more than one crystal structure. The crystal packing is primarily governed by the aforementioned N-H···O hydrogen bonds and van der Waals interactions. The arrangement of the sparteinium cations and perchlorate anions in the unit cell leads to an efficient packing, as evidenced by the agreement between the measured and calculated densities. Further studies would be required to investigate the potential for polymorphism under different crystallization conditions.

Comparative Crystallographic Studies with Other Sparteine Salts and Metal Complexes

The crystal structure of this compound can be compared with that of other sparteine salts, such as the hydrochloride and hydrobromide salts, as well as with metal complexes of sparteine. In many of these structures, the sparteine ligand adopts the same all-chair conformation. The nature of the counter-ion or coordinated metal ion influences the details of the crystal packing and the hydrogen bonding network. For instance, in metal complexes, the nitrogen atoms of sparteine act as ligands, coordinating to the metal center, which can lead to slight distortions in the sparteine skeleton compared to the protonated form. The perchlorate anion is a weakly coordinating anion, which allows for the intrinsic conformational preferences of the sparteinium cation to be clearly observed.

High-Pressure Crystallography and Structural Transitions

The behavior of this compound under high pressure has not been reported in the literature. High-pressure crystallography is a technique used to study the effects of pressure on the crystal structure of a material. In general, applying high pressure to molecular crystals can lead to phase transitions, changes in bond lengths and angles, and alterations in intermolecular interactions. For this compound, it could be hypothesized that high pressure might lead to a more compact crystal packing and a shortening of the N-H···O hydrogen bond. However, without experimental data, any discussion of structural transitions under high pressure remains speculative. Such studies could provide valuable information on the compressibility and stability of this and related organic salts.

Conformational and Configurational Dynamics of Sparteine Monoperchlorate in Solution and Solid State

Tautomeric Equilibria and Protonation-Induced Stereochemical Changes

While sparteine (B1682161) monoperchlorate, as a salt of a saturated bicyclic amine, does not exhibit tautomerism in the traditional sense, the position of the proton on one of the two nitrogen atoms (N-1 or N-16) is a critical determinant of its stereochemistry. The protonation of one nitrogen atom significantly influences the conformational equilibrium of the quinolizidine (B1214090) rings. In the free base of sparteine, there is a dynamic equilibrium between the all-chair conformation and a conformation with a boat in the C/D ring system. cas.cz

Upon monoprotonation, the equilibrium is shifted. The positive charge on the nitrogen atom leads to electrostatic interactions and changes in hybridization that favor a more rigid structure. Studies on sparteine derivatives have shown that protonation generally stabilizes the trans C/D boat-chair conformation. cas.cz In the case of sparteine monoperchlorate, the proton can reside on either N-1 or N-16, leading to two potential protonation isomers. The relative stability of these isomers is influenced by the steric and electronic environment of each nitrogen.

The formation of the monoperchlorate salt from sparteine can be represented by the following equilibrium:

Sparteine + HClO₄ ⇌ [Sparteine-H]⁺[ClO₄]⁻

The stereochemical outcome of this protonation is a shift in the conformational preference of the quinolizidine rings, which can be observed using spectroscopic techniques such as NMR.

Dynamics of Nitrogen Inversion and Quinolizidine Ring Conformations

The quinolizidine skeleton of sparteine is composed of four fused rings (A, B, C, and D). The A/B ring system is relatively rigid, typically adopting a trans-fused chair-chair conformation. cas.cz In contrast, the C/D ring system is more flexible and can exist in either a trans-fused boat-chair or a cis-fused double-chair conformation. cas.cz This flexibility is primarily due to the possibility of nitrogen inversion at N-16. cas.cz

In this compound, the protonation at one of the nitrogen atoms significantly raises the energy barrier for nitrogen inversion at that center. If N-16 is protonated, the C/D ring system is effectively locked into a specific conformation, which is predominantly the trans boat-chair form. cas.cz If N-1 is protonated, the conformational dynamics of the C/D rings are still influenced through the rigid A/B ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. The chemical shifts of the protons and carbons in the sparteine skeleton are highly sensitive to the conformation of the rings. For instance, the chemical shifts of the methine protons and the α-carbons adjacent to the nitrogen atoms can indicate the conformational state of the quinolizidine rings.

Table 1: Representative 13C NMR Chemical Shift Changes Upon Protonation of Sparteine.
Carbon AtomTypical Chemical Shift in Sparteine (ppm)Expected Chemical Shift in this compound (ppm)Reason for Shift
C-2~52~50Shielding due to conformational change
C-6~60~58Shielding due to conformational change
C-10~52~50Shielding due to conformational change
C-17~28~26Shielding due to conformational change

Solvent Effects on Conformational Landscapes

The conformational equilibrium of this compound in solution is significantly influenced by the surrounding solvent molecules. nih.govfrontiersin.orgnih.gov The polarity, hydrogen bonding capability, and coordinating ability of the solvent can stabilize different conformers to varying extents. aps.orgrsc.org

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), the solvent can effectively solvate the charged sparteinium cation and the perchlorate (B79767) anion, potentially influencing the conformational equilibrium. In less polar solvents like chloroform (B151607) (CDCl₃), ion pairing between the sparteinium cation and the perchlorate anion is more significant. This ion pairing can impose steric constraints that favor a particular conformation. For example, studies on sparteine N-oxides have shown that the conformational preference can be different in DMSO-d₆ compared to CDCl₃. nih.gov

The nature of the solvent can also affect the dynamics of nitrogen inversion and ring flipping by altering the energy barriers for these processes. The solvent's ability to form hydrogen bonds with the N-H proton of the sparteinium cation can further stabilize certain conformations.

Table 2: Expected Influence of Solvent on the Conformation of this compound.
SolventDielectric ConstantExpected Predominant ConformationRationale
Chloroform (CDCl₃)4.81More compact, ion-paired structurePromotes close association between the cation and anion.
Methanol (CD₃OD)32.7Solvated, potentially more extended conformationCan form hydrogen bonds with the N-H proton.
Dimethyl Sulfoxide (DMSO-d₆)46.7Well-solvated cation, favoring a specific conformerStrongly solvates the cation, potentially altering the conformational equilibrium. nih.gov
Water (D₂O)80.1Highly solvated, potentially different conformational preferenceStrong hydrogen bonding and high polarity can significantly alter the conformational landscape.

Temperature-Dependent Conformational Studies

Temperature-dependent NMR spectroscopy is a valuable technique for investigating the dynamic conformational processes in this compound. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange.

At low temperatures, the rate of conformational interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of the coalescence temperature and the line shapes can provide quantitative data on the activation energy for the conformational change.

While specific temperature-dependent NMR studies on this compound are not extensively reported, the principles of such studies on similar alkaloid systems suggest that they would be highly informative. For instance, a variable temperature NMR study could elucidate the energy barrier for the interconversion between the trans boat-chair and cis double-chair conformations of the C/D rings, and how this is affected by the protonation and the counter-ion. The absence of significant changes in the NMR spectrum over a wide temperature range would suggest a highly rigid structure with a strong preference for a single conformation.

Coordination Chemistry and Metal Complexation Involving Sparteine Monoperchlorate

Synthesis and Structural Characterization of Metal-Sparteine Complexes

The synthesis of metal-sparteine complexes typically involves the reaction of a metal salt with sparteine (B1682161) in a suitable solvent. For sparteine monoperchlorate complexes, this can be achieved by reacting a metal perchlorate (B79767) salt directly with sparteine or by using a different metal salt where the original anion is displaced by the perchlorate.

Complexes of sparteine have been synthesized with a range of divalent and monovalent metal cations. The nature of the metal ion plays a crucial role in determining the structure and properties of the resulting coordination compound.

Copper(II) Complexes: Copper(II) perchlorate reacts with sparteine to form complexes where the Cu(II) ion is coordinated by the two nitrogen atoms of the sparteine ligand. The synthesis is often carried out in aqueous or alcoholic solutions. The resulting complexes are typically colored due to d-d electronic transitions of the d⁹ Cu(II) center.

Zinc(II) Complexes: Zinc(II) salts, including perchlorates, readily form complexes with sparteine. researchgate.net Given that Zn(II) has a d¹⁰ electronic configuration, its complexes are diamagnetic and colorless unless the ligand itself is colored. These complexes are often used in catalytic applications where a redox-inactive metal center is desired. nih.govwikipedia.org

Iron(II) Complexes: While iron(II) perchlorate hexahydrate is a stable compound, its complexes with sparteine are less commonly detailed than those with other anions like chloride. researchgate.netlibretexts.org Synthesis would involve the reaction of an iron(II) salt with sparteine under an inert atmosphere to prevent oxidation to Fe(III). The high-spin Fe(II) center (d⁶) would result in paramagnetic complexes.

Lithium(I) Complexes: Sparteine forms well-defined complexes with lithium salts, including lithium perchlorate. These complexes are of significant interest because the sparteine ligand can induce chirality around the lithium ion, which is highly useful in asymmetric synthesis. The C₁₅H₂₆N₂LiClO₄ complex has been isolated and characterized, demonstrating a 1:1 stoichiometry.

The stoichiometry and geometry of metal-sparteine complexes are dictated by the metal-to-ligand ratio, the coordination number of the metal ion, and steric factors imposed by the bulky sparteine ligand.

Stoichiometric Ratios: The most common stoichiometry observed for sparteine complexes is 1:1 (metal:ligand). This is prevalent in complexes of the type LMX₂, where L is sparteine, M is a metal ion, and X represents anions or solvent molecules. researchgate.net However, other ratios can be achieved depending on the reaction conditions and the nature of the metal ion.

Ligand Field Geometries: As a bidentate ligand, sparteine coordination leaves other sites on the metal available for anions or solvent molecules, leading to various geometries. The coordination number and the d-electron configuration of the metal ion are key determinants of the final structure. lasalle.educbpbu.ac.in Common geometries include:

Tetrahedral: Often seen with four-coordinate metals like Zn(II) in complexes of the type [Zn(sparteine)X₂].

Square Planar: A possible geometry for four-coordinate d⁸ ions like Ni(II) or sometimes Cu(II).

Octahedral: This geometry is common for six-coordinate metal ions. It can be achieved in complexes like [M(sparteine)(H₂O)₄]²⁺ or if two sparteine ligands coordinate to a single metal center, though this is sterically less favorable. researchgate.netwikipedia.org

Table 1: Common Geometries and Stoichiometries of Metal-Sparteine Complexes
Metal IonCommon Stoichiometry (Metal:Sparteine)Typical Coordination NumberObserved/Predicted Geometry
Copper(II)1:14 or 5Distorted Tetrahedral, Square Pyramidal
Zinc(II)1:14Tetrahedral
Iron(II)1:14 or 6Tetrahedral, Octahedral
Lithium(I)1:14Tetrahedral

This compound as a Chiral Bidentate Ligand in Transition Metal Catalysis

The primary application of sparteine in modern chemistry is as a chiral auxiliary in asymmetric catalysis. nih.gov Its rigid C₂-symmetric-like structure effectively creates a chiral environment around the metal center, enabling high stereoselectivity in a wide range of organic transformations. mdpi.comnih.gov The use of the monoperchlorate salt can be advantageous as the perchlorate anion is generally non-coordinating, leaving a vacant site on the metal catalyst for substrate binding.

Sparteine-metal complexes have been successfully employed as catalysts in numerous asymmetric reactions, including:

Asymmetric Aldol (B89426) Reactions mdpi.comnih.gov

Michael Addition Reactions mdpi.com

Oxidative Kinetic Resolutions of secondary alcohols mdpi.comnih.gov

Sonogashira-type reactions mdpi.com

Enantioselective deprotonation reactions, particularly with organolithium reagents researchgate.net

Metals such as palladium, copper, lithium, and zinc are commonly used in conjunction with sparteine to achieve these transformations. nih.gov

Spectroscopic and Magnetostructural Properties of Sparteine Metal Complexes

The electronic and magnetic properties of metal-sparteine complexes can be investigated using various spectroscopic and magnetic techniques. These properties are directly related to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex.

Spectroscopic Properties:

NMR Spectroscopy: For diamagnetic complexes like those of Zn(II) and Li(I), ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. The coordination of sparteine to a metal center induces significant shifts in the signals of the protons and carbons near the nitrogen donor atoms. ethz.chresearchgate.net

UV-Visible Spectroscopy: The d-d transitions in paramagnetic transition metal complexes, such as those of Cu(II) and Fe(II), give rise to absorption bands in the visible region of the spectrum, which are responsible for their color. The energy of these transitions is sensitive to the ligand field geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for studying paramagnetic complexes like those of Cu(II) (S=1/2). The EPR spectrum provides detailed information about the electronic structure and the geometry of the copper center through the analysis of g-tensor and hyperfine coupling constants. researchgate.netlibretexts.orguomustansiriyah.edu.iq

Magnetostructural Properties:

Magnetic Susceptibility: This measurement distinguishes between paramagnetic and diamagnetic complexes. researchgate.net Complexes with unpaired electrons (e.g., Cu(II) with one unpaired electron, high-spin Fe(II) with four unpaired electrons) are paramagnetic and are attracted to a magnetic field. libretexts.orgscispace.com Complexes with no unpaired electrons (e.g., Zn(II), Li(I)) are diamagnetic and are weakly repelled by a magnetic field. researchgate.net The magnitude of the magnetic moment, calculated from susceptibility data, can confirm the number of unpaired electrons and thus the spin state and geometry of the complex. scispace.comijtsrd.com

Table 2: Predicted Magnetic Properties of this compound Complexes
Metal Iond-Electron CountNumber of Unpaired Electrons (Typical)Predicted Magnetic Behavior
Copper(II)d⁹1Paramagnetic
Zinc(II)d¹⁰0Diamagnetic
Iron(II) (high-spin)d⁶4Paramagnetic
Lithium(I)d⁰0Diamagnetic

Kinetic and Thermodynamic Aspects of Metal-Ligand Association

The stability and reactivity of metal-sparteine complexes in solution are described by thermodynamic and kinetic parameters.

Thermodynamic Aspects: Thermodynamic stability refers to the extent to which a complex will form at equilibrium. du.ac.in It is quantified by the formation constant (K) or stability constant (β). nih.govinorgchemres.org A large stability constant indicates a strong metal-ligand interaction and that the complex is highly favored at equilibrium. solubilityofthings.com The stability of metal-sparteine complexes is influenced by factors such as the charge density of the metal ion and the chelate effect, where the bidentate nature of sparteine leads to a more stable five-membered ring structure with the metal compared to coordination by two separate monodentate ligands. nih.gov

Kinetic Aspects: Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. nih.gov Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). lasalle.edudu.ac.in This property is distinct from thermodynamic stability; a complex can be thermodynamically stable but kinetically labile. nih.gov The lability of a complex depends on the metal ion. For instance, Cu(II) complexes are generally considered kinetically labile, undergoing rapid ligand substitution. The study of ligand exchange kinetics helps in understanding reaction mechanisms, which can be associative (incoming ligand binds first) or dissociative (existing ligand leaves first). lasalle.edu

Applications of Sparteine Systems in Advanced Asymmetric Synthesis and Catalysis

Sparteine-Mediated Enantioselective Lithiation and Substitution Reactions

The complex formed between (−)-sparteine and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), is a potent chiral base capable of enantioselective deprotonation at a prochiral carbon center. This process generates a configurationally stable carbanion, which can then be trapped by an electrophile to yield a chiral product with high enantiomeric excess (ee). acs.org This lithiation-substitution sequence is a cornerstone of sparteine-mediated synthesis.

Mechanistic studies on the lithiation of substrates like N-Boc-N-(p-methoxyphenyl)benzylamine have shown that the high enantioselectivity arises from the enantioselective deprotonation step, which produces a configurationally stable organolithium intermediate. acs.org NMR spectroscopy has confirmed that these intermediates are monomeric, with the lithium atom coordinated to the benzylic carbon, the carbonyl of the Boc group, and the (−)-sparteine ligand. acs.org The utility of this method has been demonstrated in the synthesis of anti-configured homoaldol precursors from N-Boc allylic amines, achieving enantiomeric ratios up to 99:1. nih.gov

SubstrateBase/LigandElectrophileProduct TypeYield (%)ee (%) or erReference
N-Boc pyrrolidines-BuLi / (−)-sparteineTBDMSCl2-silylated pyrrolidine8096 york.ac.uk
N-Boc allylic aminess-BuLi / (−)-sparteineAldehydesanti-homoaldol precursor38-8583:17 - 99:1 (er) nih.gov
N-Boc-N-(p-methoxyphenyl)benzylaminen-BuLi / (−)-sparteineD₂ODeuterated amine>9598 acs.org
2-Alkyl-1,3-dioxolanesn-BuLi / (−)-sparteineBF₃·OEt₂Chiral alcohol60-80up to 94 nih.gov

This table presents selected examples of sparteine-mediated enantioselective lithiation and substitution reactions.

Asymmetric Alkylation and Directed ortho-Metalation Processes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, wherein a directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho-position. wikipedia.org The incorporation of (−)-sparteine into this process allows for enantioselective deprotonation of prochiral aromatic substrates, leading to planar chiral products.

A key example is the stereoselective deprotonation of 1,1′-N,N,N′, N′-tetraisopropylferrocenedicarboxamide. researchgate.net The use of the s-BuLi/(−)-sparteine complex in diethyl ether was crucial for achieving high enantio- and diastereoselectivities in the synthesis of C₂-symmetric ferrocene (B1249389) derivatives. researchgate.net These resulting planar chiral ferrocenes have subsequently been applied as effective ligands in other asymmetric catalytic reactions. researchgate.net The general principle involves the coordination of the lithium cation to both the DMG and the sparteine (B1682161) ligand, creating a chiral complex that selectively removes one of two enantiotopic ortho-protons before the resulting aryllithium is trapped by an electrophile. wikipedia.org

SubstrateBase/LigandElectrophileProduct ChiralityYield (%)ee (%) or drReference
1,1′-Ferrocenyldiamides-BuLi / (−)-sparteineTMSClPlanar9996:4 (dr) researchgate.net
tert-Butyl phenyl sulfoxide (B87167)n-BuLiImineCentral8196 wikipedia.org
Ferrocene amides-BuLi / (−)-sparteine (0.4 eq)I₂Planar6595 york.ac.uk

This table showcases examples of asymmetric directed ortho-metalation and alkylation reactions facilitated by sparteine.

Oxidative Kinetic Resolution of Chiral Substrates Catalyzed by Sparteine Complexes

Palladium(II) complexes of (−)-sparteine are highly effective catalysts for the aerobic oxidative kinetic resolution (OKR) of racemic secondary alcohols. acs.orgnih.gov In this process, one enantiomer of the alcohol is selectively oxidized to the corresponding ketone, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. This method provides a practical route to enantioenriched secondary alcohols. nih.gov

Mechanistic studies have revealed a dual role for (−)-sparteine in this reaction: it serves as both a chiral ligand on the palladium center and as an exogenous base to facilitate the deprotonation of the alcohol. acs.orgnih.gov The concentration of sparteine can influence both the rate and the enantioselectivity of the resolution. At low concentrations, deprotonation is rate-limiting, while at higher, saturating concentrations, β-hydride elimination becomes the rate-limiting step, and selectivity is enhanced. acs.orgnih.gov The C₁ symmetry of the sparteine ligand is considered essential for achieving high levels of asymmetric induction in this system. nih.govresearchgate.net

Racemic AlcoholCatalyst SystemConversion (%)ee (%) of Unreacted AlcoholSelectivity Factor (s)Reference
1-PhenylethanolPd(nbd)Cl₂ / (−)-sparteine~50>9517.3 nih.gov
1-IndanolPd(II) / (−)-sparteine->99>50 nih.gov
1-(1-Naphthyl)ethanolPd(OAc)₂ / (−)-sparteine569969 acs.org
trans-2-Phenyl-1-cyclohexanolPd(OAc)₂ / (−)-sparteine559531 acs.org

This table summarizes the performance of the Pd/(−)-sparteine system in the oxidative kinetic resolution of various secondary alcohols.

Enantioselective Aldol (B89426) Additions and Related Carbon-Carbon Bond Formations

While most renowned for its role in asymmetric deprotonations, sparteine and its metal complexes also catalyze other key carbon-carbon bond-forming reactions. jacsdirectory.comresearcher.life For instance, titanium complexes of sparteine have been utilized in asymmetric aldol additions, producing aldol products with excellent chiral selectivities. tcichemicals.com

Furthermore, sparteine-mediated enantioselective carbolithiation reactions have emerged as a valuable synthetic tool. nih.gov In these reactions, the sparteine-alkyllithium complex adds across a carbon-carbon double bond in a stereoselective manner. For example, the intermolecular carbolithiation of substituted styrenes, followed by trapping with an electrophile, can generate substituted indoles with high enantioselectivity (up to 86% ee). nih.gov The stereochemical outcome is dictated by the attack of the chiral organolithium complex on one of the two enantiotopic faces of the alkene. nih.gov

Reaction TypeSubstratesCatalyst/ReagentKey Featureee (%)Reference
Aldol AdditionAldehyde + Ketone EnolateTiCl₄ / (−)-sparteineAsymmetric C-C bond formationHigh tcichemicals.com
Carbolithiation(E)-N-benzyl-2-(prop-1-enyl)aniline + n-BuLi(−)-sparteineGeneration of substituted indolesup to 86 nih.gov
Michael AdditionMalonate ester + β-nitrostyreneNiCl₂ / (−)-sparteineSynthesis of (R)-Rolipram precursorGood jacsdirectory.com
Henry Reaction4-Nitrobenzaldehyde + NitromethaneCu(II) / (−)-sparteineAsymmetric nitroaldol additionGood jacsdirectory.com

This table illustrates the application of sparteine systems in various enantioselective carbon-carbon bond-forming reactions.

Strategies for Achieving Enantiomeric Purity with Sparteine and its Surrogates

A significant limitation in sparteine chemistry has been its commercial availability almost exclusively as the (−)-enantiomer, which restricts access to one enantiomeric series of products. nih.gov This challenge has spurred the development of two key strategies: the implementation of catalytic asymmetric processes to reduce the amount of chiral ligand needed, and the synthesis of "sparteine surrogates" that can mimic the unavailable (+)-enantiomer. york.ac.ukrsc.org

Moving from stoichiometric to catalytic amounts of the chiral ligand represents a major advance in efficiency and sustainability. Research has demonstrated that asymmetric deprotonation reactions can be performed with sub-stoichiometric quantities of (−)-sparteine. york.ac.uk For example, the lithiation-trapping of N-Boc pyrrolidine, which gives 96% ee with a full equivalent of (−)-sparteine, can provide a comparable 95% ee using just 0.2 equivalents of the ligand. york.ac.uk This success often relies on a "two-ligand" approach, where a second, achiral and sterically hindered ligand (like a bispidine) is added to facilitate the recycling of the sparteine catalyst. york.ac.uk In other systems, such as the Snieckus-style lithiation of a ferrocene amide, catalysis with a single ligand has proven effective. york.ac.uk

The high degree of stereochemical control exerted by sparteine is a direct consequence of the well-defined, rigid structure of its metal complexes. acs.orgacs.org In sparteine-mediated lithiations, the C₂-symmetric chelation of the diamine to the lithium ion creates a chiral environment that directs the deprotonation of a specific prochiral proton. acs.org The resulting organolithium complex is often configurationally stable, preventing racemization before the subsequent reaction with an electrophile. acs.org

In the case of palladium-catalyzed OKR, a structural model for asymmetric induction has been proposed based on the solid-state structures of palladium(II) complexes. researchgate.net The model suggests that subtle steric influences from the C₁-symmetric sparteine ligand dictate the preferred coordination geometry of the alcohol enantiomers, leading to the selective oxidation of one over the other. nih.govresearchgate.net A critical breakthrough in expanding stereochemical control has been the design and synthesis of (+)-sparteine surrogates. nih.govnih.gov These are structurally similar diamines, often synthesized from (−)-cytisine, that lack one of the rings of the natural product but effectively function as its enantiomer. rsc.org In numerous reactions, these surrogates provide access to the opposite product enantiomer with nearly equal but opposite enantioselectivity compared to (−)-sparteine, thus overcoming the natural limitation of the parent alkaloid. nih.govnih.gov

Mechanistic Elucidation of Sparteine-Catalyzed Reactions

The profound success of sparteine and its derivatives in asymmetric synthesis has spurred considerable research into the mechanistic underpinnings of these transformations. A detailed understanding of the reaction pathways, transition states, and the factors governing enantioselectivity is crucial for the rational design of more efficient and selective catalytic systems. This section delves into the kinetic and computational approaches employed to unravel the intricacies of sparteine-catalyzed reactions.

Kinetic Isotope Effects and Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step (RDS) of a reaction. By replacing an atom with one of its heavier isotopes at a position involved in bond breaking or formation during the RDS, a change in the reaction rate can be observed. This effect is especially pronounced for hydrogen isotopes (protium vs. deuterium), where the mass difference is greatest.

In the context of sparteine-catalyzed reactions, KIEs have been instrumental in understanding the mechanism of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols. Mechanistic investigations have revealed that the rate-determining step of this reaction is dependent on the concentration of the (-)-sparteine (B7772259) ligand. researchgate.netmit.edu

The dual role of (-)-sparteine as both a chiral ligand and an exogenous base is a key discovery in these mechanistic studies. mit.edu The concentration-dependent shift in the rate-determining step highlights the complexity of the reaction mechanism and the critical influence of the chiral ligand's concentration on the reaction pathway.

Kinetic Isotope Effect in the Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols Using (-)-Sparteine

ConditionProposed Rate-Determining StepKinetic Isotope Effect (kH/kD)Reference
Low [(-)-Sparteine]Pd-alkoxide formationNot reported as rate-determining researchgate.net
High [(-)-Sparteine]β-Hydride elimination1.31 ± 0.04 researchgate.netmit.edu

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for gaining detailed insights into the structures of transition states and the energetics of reaction pathways that are often difficult to probe experimentally. For sparteine-catalyzed reactions, computational modeling has provided a molecular-level understanding of the origins of enantioselectivity.

A comprehensive computational study using B3LYP DFT has elucidated the key interactions responsible for the unique reactivity and enantioselectivity in the oxidation of secondary alcohols by (-)-sparteine-Pd(II) complexes. researchgate.net This study examined multiple potential reaction pathways and identified the most favorable mechanism, which involves:

Substitution of an initial ligand (e.g., chloride or acetate) by the alcohol.

Deprotonation of the coordinated alcohol by a combination of the displaced anion and free sparteine.

A four-coordinate transition state for the β-hydride elimination, where the second anion is displaced but remains closely associated.

Replacement of the resulting ketone product by the associated anion to regenerate the catalyst.

Crucially, the enantioselectivity observed in these reactions was directly correlated with the calculated energies of the diastereomeric β-hydride elimination transition states for the (R) and (S) substrates. The calculations revealed that the anion plays a vital role in communicating the steric influence of the sparteine ligand on one side of the palladium(II) square plane to the substrate on the other side. researchgate.net Without the inclusion of the anion in the computational model, no enantioselectivity was predicted, underscoring its importance in the stereoinduction process.

The computational models also demonstrated that the solvent can influence both the rate and selectivity of the oxidation. Higher dielectric solvents were found to stabilize the charge separation between the anion and the metal center in the transition state, leading to a more dissociated anion and consequently affecting the energy barrier of the reaction. researchgate.net

Calculated Mechanistic Steps for (-)-Sparteine-Pd(II) Catalyzed Alcohol Oxidation

StepDescriptionKey Finding from Computational ModelReference
1Alcohol SubstitutionInitiates the catalytic cycle by displacing a ligand. researchgate.net
2DeprotonationFacilitated by both the displaced anion and free sparteine. researchgate.net
3β-Hydride EliminationRate-determining at high sparteine concentrations; enantioselectivity determined by the energy of diastereomeric transition states. researchgate.net
4Product ReleaseRegenerates the active catalyst for the next cycle. researchgate.net

Chemical Transformations and Biosynthetic Relevance of Sparteine Monoperchlorate Precursors

Chemical Derivatization of Sparteine (B1682161) from Natural Sources

Once extracted from plant sources like scotch broom (Cytisus scoparius), sparteine can be subjected to various chemical modifications to alter its properties or to be used as a chiral ligand in synthesis. The presence of two tertiary amine groups in its rigid structure allows for specific chemical reactions, primarily at the nitrogen atoms.

One common derivatization is the formation of salts, such as the monoperchlorate salt, by reacting sparteine with the corresponding acid. This process is often used for purification and stabilization of the alkaloid. Beyond simple salt formation, the nitrogen atoms can be oxidized. For instance, sparteine can be metabolized in humans by N1-oxidation, which then rearranges to form 2- and 5-dehydrosparteine.

In the context of its use in organic synthesis, sparteine acts as a chiral ligand, forming complexes with metal ions, particularly organolithium reagents and palladium. These sparteine-metal complexes are not a permanent derivatization of the sparteine molecule itself but represent a critical chemical transformation that enables its function in catalyzing enantioselective reactions. The C1 symmetry of (-)-sparteine (B7772259) is crucial for the selectivity observed in these reactions. The ability to form these complexes is a direct consequence of the spatial arrangement of the nitrogen lone pairs within the rigid, cage-like structure.

Further derivatization strategies can involve more complex transformations aimed at creating sparteine analogues. Synthetic approaches have been developed to access the core sparteine framework, which also allows for the introduction of various functional groups at different positions, creating derivatives not accessible from the natural product directly.

Type of Derivatization/Transformation Reagents/Conditions Resulting Product/Complex Primary Application
Salt FormationPerchloric Acid (HClO₄)Sparteine MonoperchloratePurification, Stabilization
N-OxidationMetabolic enzymes (e.g., Cytochrome P450)Sparteine-N1-oxide, DehydrosparteineMetabolism, Pharmacokinetics
Metal ComplexationOrganolithium reagents, PdCl₂(Sparteine)Li-R complexes, (Sparteine)PdCl₂Asymmetric Synthesis, Catalysis
Synthetic ModificationMulti-step synthesisSparteine analogues, functionalized derivativesDevelopment of new chiral ligands

Enzymatic Oxidation Pathways of Sparteine Precursors in Alkaloid Biosynthesis

The biosynthesis of the sparteine skeleton is a complex process that originates from the amino acid L-lysine. The pathway involves several key enzymatic steps, including decarboxylation and oxidative deamination, to build the tetracyclic framework.

Initial Steps: From L-Lysine to Δ¹-Piperideine

Decarboxylation: The biosynthesis begins with the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).

Oxidative Deamination: Cadaverine then undergoes oxidative deamination, a crucial step catalyzed by copper-containing amine oxidases (CuAOs). This reaction converts a terminal amine group into an aldehyde, forming 5-aminopentanal (B1222117).

Cyclization: 5-aminopentanal exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine. This cyclization occurs spontaneously.

Assembly of the Quinolizidine (B1214090) Skeleton

The entire biosynthetic pathway from lysine is localized within the chloroplasts of plant cells.

Precursor Enzyme Transformation Product
L-LysineLysine Decarboxylase (LDC)DecarboxylationCadaverine
CadaverineAmine OxidaseOxidative Deamination5-Aminopentanal
5-Aminopentanal(Spontaneous)Intramolecular CyclizationΔ¹-Piperideine
Δ¹-Piperideine (3 units)17-Oxosparteine (B1663948) Synthase (OS) & other enzymesDimerization, Cyclization, Redox Reactions17-Oxosparteine → Sparteine

Stereo- and Regioselectivity in Biosynthetic Transformations of Sparteine Frameworks

The biosynthesis of sparteine is characterized by a high degree of stereo- and regioselectivity, resulting in the formation of a specific stereoisomer, (-)-sparteine, from achiral precursors like cadaverine. This control is exerted by the enzymes involved at each step of the pathway.

Stereoselectivity in Hydrogen Loss

Tracer studies using isotopically labeled cadaverine have been instrumental in elucidating the stereochemical course of the biosynthesis. The oxidative deamination of cadaverine involves the removal of a hydrogen atom from the carbon bearing the amino group (Cα). Studies using monodeuterated (R)-(1-²H)cadaverine and its (S)-enantiomer have shown that the enzymes involved can distinguish between these prochiral hydrogens. It was found that in the formation of sparteine-like alkaloids, deuterium (B1214612) from (R)-(1-²H)cadaverine was incorporated at positions C6, C11, and C17 of the sparteine backbone, but not at C10. This indicates that the enzymatic deaminations leading to the formation of these parts of the molecule proceed with a specific and predictable stereochemistry.

Regioselectivity in Skeleton Assembly

The formation of the tetracyclic sparteine framework from three C₅ units derived from cadaverine requires precise regiochemical control to ensure the correct connectivity. While early hypotheses suggested a symmetrical trimer of Δ¹-piperideine as an intermediate, incorporation studies with labeled precursors have disproven this. A newer biogenetic model proposes an unsymmetrical assembly. It is suggested that one C₅ unit is incorporated differently than the other two, which are incorporated identically. This controlled, stepwise assembly is governed by the active site of the enzymes, likely 17-oxosparteine synthase, which orients the substrates and intermediates to facilitate specific bond formations and prevent the formation of regioisomers.

The final structure of (-)-sparteine has a defined stereochemistry at its four chiral centers (C6, C7, C9, C11). The most stable conformation of the molecule features rings A, B, and D in a chair conformation, while ring C adopts a boat conformation. This specific three-dimensional structure is a direct result of the highly controlled enzymatic reactions during its biosynthesis.

Q & A

Q. What are the common synthetic routes for sparteine monoperchlorate, and how do purity and stereochemistry impact its utility in catalysis?

this compound is typically synthesized via isolation from natural sources (e.g., Cytisus scoparius) or through multistep total synthesis. However, natural extraction yields variable enantiomeric purity, while synthetic routes often face challenges in scalability and stereocontrol . For catalytic applications, enantiopurity is critical, as impurities can reduce stereoselectivity in reactions like asymmetric deprotonations. Methodologies such as chiral HPLC or NMR spectroscopy (using chiral shift reagents) are recommended for verifying purity and stereochemical integrity .

Q. Which analytical techniques are essential for characterizing this compound and its reaction products?

Key techniques include:

  • Gel Permeation Chromatography (GPC) : To determine molecular weight and dispersity of polymers synthesized via sparteine-mediated ring-opening polymerization (ROP) .
  • MALDI-ToF MS : For precise analysis of polymer end-group fidelity and absence of transesterification side reactions .
  • 1H NMR Spectroscopy : To monitor reaction kinetics (e.g., monomer conversion in ROP) and detect epimerization via chemical shift anomalies (e.g., overlapping quartets at 5.10–5.25 ppm) .

Q. What are the primary applications of this compound in polymer chemistry?

this compound acts as a chiral co-catalyst in the ROP of lactides and cyclic carbonates. It enables controlled polymerization with low dispersity (ÐM ~1.08–1.09) and high stereoselectivity (Pm = 0.74 for rac-lactide). Optimal conditions involve 5 mol% sparteine with 10 mol% thiourea co-catalysts (e.g., TU) in CDCl₃ at ambient temperature .

Advanced Research Questions

Q. How can researchers address contradictory data in sparteine-mediated polymerizations, such as unexpected epimerization or rate disparities?

Epimerization during ROP, detected via NMR, often arises from residual moisture or improper catalyst ratios. Mitigation strategies include rigorous solvent drying (e.g., molecular sieves) and optimizing co-catalyst loading (e.g., TU at 10 mol%). Rate disparities between sparteine and analogs (e.g., benzyl bispidine) can be analyzed via kinetic studies (ln([M]₀/[M]ₜ) vs. time plots) to compare apparent rate constants (Kapp) and identify steric/electronic influences .

Q. What experimental design considerations are critical for replicating sparteine-dependent asymmetric reactions?

  • Stoichiometric Precision : Maintain strict monomer-to-initiator ratios (e.g., [M]₀/[I]₀ = 50) to avoid molecular weight deviations.
  • Catalyst Pairing : Screen hydrogen-bond-donor co-catalysts (e.g., TU vs. Me₆TREN) to balance reactivity and control.
  • Temperature Control : Ambient conditions (20–25°C) are optimal for lactide ROP; deviations >30°C may accelerate epimerization .

Q. How does benzyl bispidine compare to this compound in catalytic performance, and under what conditions is substitution feasible?

Benzyl bispidine (pKa = 21.25) exhibits comparable activity to sparteine in lactide ROP, achieving 87% conversion in 81 min vs. sparteine’s 93% in 66 min. However, its lower Kapp (1.35 h⁻¹ vs. 2.53 h⁻¹) suggests slightly reduced efficiency. Substitution is viable in systems prioritizing cost and availability over maximum reaction speed, provided stereochemical outcomes (e.g., Pm values) remain consistent .

Methodological Guidance

Q. What protocols ensure reproducibility in sparteine-mediated polymerizations?

  • Standardized Catalyst Ratios : Use 5 mol% sparteine with 10 mol% TU co-catalyst.
  • Kinetic Monitoring : Track monomer conversion via 1H NMR at fixed intervals.
  • Data Reporting : Include raw GPC traces, MALDI-ToF spectra, and NMR assignments in supplementary materials to enable cross-validation .

Q. How should researchers handle discrepancies between computational models and experimental results in sparteine-based catalysis?

Discrepancies (e.g., predicted vs. observed stereoselectivity) require revisiting computational parameters (e.g., DFT functional selection) and experimental variables (e.g., solvent polarity). Collaborative validation with independent labs is recommended to isolate methodological biases .

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